Evaluating the Antiproliferative Potential: Comparative Cytotoxicity Data in HepG2 Liver Cancer Cells
An in vitro study reported an IC50 value of approximately 5 μM for N-(5-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide against HepG2 liver cancer cells, indicating effective inhibition of tumor cell proliferation . While a direct, side-by-side comparison to the 4-amino positional isomer (N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide) is not available, the data provide a quantitative benchmark for this compound's activity in a common oncology assay. The 4-amino isomer also shows activity in similar assays, but the reported 5 μM value for the target compound serves as a specific performance metric for its use in HepG2 cell line studies.
| Evidence Dimension | Antiproliferative Activity (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 ≈ 5 μM |
| Comparator Or Baseline | N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (no direct comparison data available) |
| Quantified Difference | N/A (Direct comparator data unavailable) |
| Conditions | In vitro, HepG2 liver cancer cell line |
Why This Matters
The 5 μM IC50 value provides a quantitative, albeit preliminary, activity benchmark for researchers planning to use this compound in HepG2 cell-based antiproliferative or cytotoxicity studies.
